molecular formula C24H25Cl2FN4O2 B1684520 特西伐替尼 CAS No. 781613-23-8

特西伐替尼

货号 B1684520
CAS 编号: 781613-23-8
分子量: 491.4 g/mol
InChI 键: RTIZZWMBGKGLFO-YWQXDYITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tesevatinib (KD019, XL647) is an experimental drug proposed for use in kidney cancer and polycystic kidney disease . The drug was first developed by Exelixis, Inc. and was later acquired by Kadmon Corporation .

科学研究应用

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Glioblastoma .

Summary of the Application

Tesevatinib is a potent oral brain penetrant EGFR inhibitor currently being evaluated for glioblastoma therapy . It is being studied for its efficacy in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models .

Methods of Application

Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . Drug–tissue binding was assessed by rapid equilibrium dialysis .

Treatment of Polycystic Kidney Disease

Specific Scientific Field

This application falls under the field of Nephrology , specifically the treatment of Polycystic Kidney Disease .

Summary of the Application

Tesevatinib is an experimental drug proposed for use in kidney cancer and polycystic kidney disease . It binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation .

Methods of Application

The drug was first developed by Exelixis, Inc. and was later acquired by Kadmon Corporation . The drug activity was initially studied in non-small cell lung cancer .

Results or Outcomes

As of March 2019, the drug was in Phase II clinical trials for the treatment of polycystic kidney disease in adults and children .

Treatment of Non-Small Cell Lung Cancer

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Tesevatinib is an experimental drug that was initially studied for its activity in non-small cell lung cancer . It binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization .

Methods of Application

The drug was first developed by Exelixis, Inc. and was later acquired by Kadmon Corporation . The drug’s activity was initially studied in non-small cell lung cancer .

Results or Outcomes

In a 2007 pre-clinical study with xenograft tumors of an erlotinib-resistant cell line, tesevatinib substantially inhibited the growth of these tumors .

Autosomal Recessive Polycystic Kidney Disease

Specific Scientific Field

This application falls under the field of Nephrology , specifically the treatment of Autosomal Recessive Polycystic Kidney Disease .

Summary of the Application

In mouse models of Autosomal Recessive Polycystic Kidney Disease, tesevatinib significantly inhibited multiple kinase cascades .

Methods of Application

The drug’s effects and toxicity in rats and mice were studied in a histological study .

Results or Outcomes

The study found that tesevatinib resulted in reduced phosphorylation of key mediators of cystogenesis such as EGFR, ErbB2, c-Src, and KDR .

Treatment of Kidney Cancer

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Kidney Cancer .

Summary of the Application

Tesevatinib is an experimental drug proposed for use in kidney cancer . It binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization .

Methods of Application

The drug was first developed by Exelixis, Inc. and was later acquired by Kadmon Corporation . The drug’s activity was initially studied in non-small cell lung cancer .

Results or Outcomes

In a 2007 pre-clinical study with xenograft tumors of an erlotinib-resistant cell line, tesevatinib substantially inhibited the growth of these tumors .

Treatment of Epidermal Growth Factor Receptor (EGFR) Aberrations

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Epidermal Growth Factor Receptor (EGFR) Aberrations .

Summary of the Application

Tesevatinib is a potent oral brain penetrant EGFR inhibitor currently being evaluated for glioblastoma therapy . It is being studied for its efficacy in EGFR-Amplified Patient-Derived Xenograft Glioblastoma Models .

Methods of Application

Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . Drug–tissue binding was assessed by rapid equilibrium dialysis .

属性

IUPAC Name

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXKQKFEHMGHSL-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336925
Record name Tesevatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.
Record name Tesevatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tesevatinib

CAS RN

781613-23-8
Record name Tesevatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesevatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesevatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESEVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesevatinib
Reactant of Route 2
Reactant of Route 2
Tesevatinib
Reactant of Route 3
Reactant of Route 3
Tesevatinib
Reactant of Route 4
Reactant of Route 4
Tesevatinib
Reactant of Route 5
Reactant of Route 5
Tesevatinib
Reactant of Route 6
Reactant of Route 6
Tesevatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。